molecular formula C24H31NO3 B12410815 S1P1 agonist 4

S1P1 agonist 4

Cat. No.: B12410815
M. Wt: 381.5 g/mol
InChI Key: ULPUUXGQQJQWLG-QATBIIFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sphingosine-1-phosphate receptor 1 agonist 4 is a compound that targets the sphingosine-1-phosphate receptor 1. This receptor is a part of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including immune cell trafficking, vascular development, and neurogenesis. Sphingosine-1-phosphate receptor 1 agonist 4 is primarily studied for its potential therapeutic applications in diseases such as multiple sclerosis and inflammatory bowel disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sphingosine-1-phosphate receptor 1 agonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of oxadiazole-based intermediates. The reaction conditions often include the use of solvents like toluene and reagents such as magnesium chloride and triphenylphosphine oxide .

Industrial Production Methods

Industrial production of sphingosine-1-phosphate receptor 1 agonist 4 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sphingosine-1-phosphate receptor 1 agonist 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Sphingosine-1-phosphate receptor 1 agonist 4 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the sphingosine-1-phosphate signaling pathway.

    Biology: It helps in understanding the role of sphingosine-1-phosphate receptor 1 in immune cell trafficking and vascular development.

    Medicine: It is being investigated for its therapeutic potential in treating multiple sclerosis, inflammatory bowel disease, and other autoimmune disorders.

    Industry: It is used in the development of new drugs targeting the sphingosine-1-phosphate receptor 1

Mechanism of Action

Sphingosine-1-phosphate receptor 1 agonist 4 exerts its effects by binding to the sphingosine-1-phosphate receptor 1. This binding activates the receptor, leading to downstream signaling events that regulate immune cell trafficking, vascular development, and neurogenesis. The molecular targets involved include various G protein-coupled receptors and intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sphingosine-1-phosphate receptor 1 agonist 4 is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1, which minimizes off-target effects and enhances its therapeutic potential. Unlike non-selective modulators, it provides a more targeted approach, reducing the risk of adverse effects associated with broader receptor modulation .

Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

[(1R,3S)-1-amino-3-[(6R)-6-[(3-methoxyphenoxy)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol

InChI

InChI=1S/C24H31NO3/c1-27-22-3-2-4-23(13-22)28-15-17-5-6-19-12-20(8-7-18(19)11-17)21-9-10-24(25,14-21)16-26/h2-4,7-8,12-13,17,21,26H,5-6,9-11,14-16,25H2,1H3/t17-,21+,24-/m1/s1

InChI Key

ULPUUXGQQJQWLG-QATBIIFWSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N

Canonical SMILES

COC1=CC(=CC=C1)OCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.